molecular formula C10H6BrNO3 B1612344 5-Bromo-8-hydroxyquinoline-7-carboxylic acid CAS No. 205040-59-1

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

Cat. No. B1612344
M. Wt: 268.06 g/mol
InChI Key: DJIAZMRXYMCZDT-UHFFFAOYSA-N
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Patent
US08729098B2

Procedure details

Bromine (819.8 mg, 5.13 mmol) was added dropwise to a suspension of 8-hydroxyquinolin-7-carboxylic acid (970 mg, 5.13 mmol) in glacial acetic acid (24 mL). The reaction mixture was refluxed for 1 h, allowed to cool to 50° C. and poured onto ice water. The yellow solid formed was filtered on a Buckner funnel, washed with H2O and dried under vacuum, affording the title compound (1.20 g, 4.51 mmol) as a light brown solid that was used in the next step without any further purification.
Quantity
819.8 mg
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][C:4]1[C:5]([C:14]([OH:16])=[O:15])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2>C(O)(=O)C>[Br:1][C:7]1[CH:6]=[C:5]([C:14]([OH:16])=[O:15])[C:4]([OH:3])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2

Inputs

Step One
Name
Quantity
819.8 mg
Type
reactant
Smiles
BrBr
Name
Quantity
970 mg
Type
reactant
Smiles
OC=1C(=CC=C2C=CC=NC12)C(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice water
CUSTOM
Type
CUSTOM
Details
The yellow solid formed
FILTRATION
Type
FILTRATION
Details
was filtered on a Buckner funnel
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=C(C(=C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.51 mmol
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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